molecular formula C17H18N2O3 B15078401 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide

Cat. No.: B15078401
M. Wt: 298.34 g/mol
InChI Key: AZSUUFYOSYJOMH-LDADJPATSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 2-ethoxybenzaldehyde and 2-phenoxyacetohydrazide.

Preparation Methods

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .

These methods involve the careful control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or phenoxy groups can be replaced by other nucleophiles.

    Condensation: It can undergo further condensation reactions with other aldehydes or ketones to form more complex hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide involves its interaction with molecular targets, such as enzymes and metal ions. The compound can form coordination complexes with metal ions, which can alter the electronic properties of the metal center and enhance its catalytic activity. Additionally, the Schiff base can interact with enzyme active sites, inhibiting their activity and potentially leading to therapeutic effects .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C17H18N2O3/c1-2-21-16-11-7-6-8-14(16)12-18-19-17(20)13-22-15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,19,20)/b18-12+

InChI Key

AZSUUFYOSYJOMH-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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